molecular formula C9H4F3N3O2 B14619512 Quinoxaline, 5-nitro-7-(trifluoromethyl)- CAS No. 60145-74-6

Quinoxaline, 5-nitro-7-(trifluoromethyl)-

Cat. No.: B14619512
CAS No.: 60145-74-6
M. Wt: 243.14 g/mol
InChI Key: RQUAJJGQRWOXIF-UHFFFAOYSA-N
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Description

Quinoxaline, 5-nitro-7-(trifluoromethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of nitro and trifluoromethyl groups in its structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. For Quinoxaline, 5-nitro-7-(trifluoromethyl)-, the process may involve the use of specific reagents and conditions to introduce the nitro and trifluoromethyl groups. One common method is the reaction of o-phenylenediamine with trifluoromethyl-substituted diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are some of the approaches used to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 5-nitro-7-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Quinoxaline, 5-nitro-7-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoxaline, 5-nitro-7-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes and the induction of cell death in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 5-nitro-7-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

60145-74-6

Molecular Formula

C9H4F3N3O2

Molecular Weight

243.14 g/mol

IUPAC Name

5-nitro-7-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H4F3N3O2/c10-9(11,12)5-3-6-8(14-2-1-13-6)7(4-5)15(16)17/h1-4H

InChI Key

RQUAJJGQRWOXIF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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